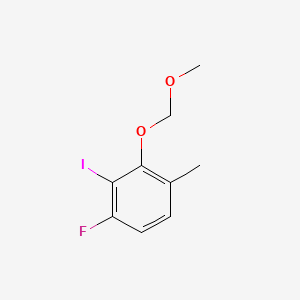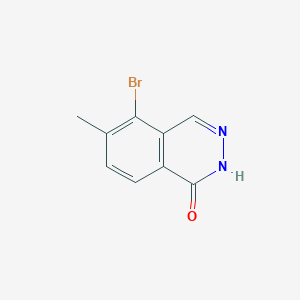![molecular formula C13H20N2O2 B13893275 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a hydrazinyl group attached to the benzoic acid moiety, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl hydrazine as the primary starting materials.
Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form benzoic acid ethyl ester.
Hydrazinylation: The benzoic acid ethyl ester is then reacted with tert-butyl hydrazine under controlled conditions to introduce the hydrazinyl group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester involves its interaction with molecular targets and pathways. The hydrazinyl group can form covalent bonds with specific biomolecules, leading to alterations in their function. This interaction can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester
Uniqueness
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 4-[amino(tert-butyl)amino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)10-6-8-11(9-7-10)15(14)13(2,3)4/h6-9H,5,14H2,1-4H3 |
InChI-Schlüssel |
JZOWLUZHTQXPKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
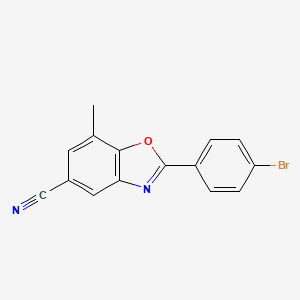
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)

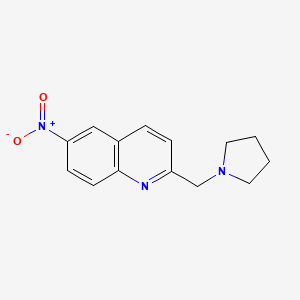

![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)

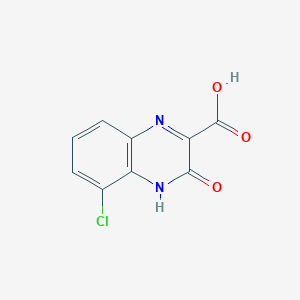
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
